2-(2-hydroxyethyl)-3H-isoindol-1-one
Overview
Description
2-(2-hydroxyethyl)-3H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the hydroxyethyl group in this compound enhances its solubility and reactivity, making it a valuable compound in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3H-isoindol-1-one typically involves the reaction of phthalic anhydride with ethanolamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindolinone structure. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the hydroxyethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyethyl)-3H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxyethyl)-3H-isoindolin-1-ol.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxyethyl)-3H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of agrochemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoindolinone ring can also interact with receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyethyl methacrylate: Used in the production of hydrogels and biomedical applications.
2-hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.
2-hydroxyethyl cellulose: Utilized as a thickening agent in pharmaceuticals and cosmetics.
Uniqueness
2-(2-hydroxyethyl)-3H-isoindol-1-one is unique due to its isoindolinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-hydroxyethyl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOGXOYZNOFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277449 | |
Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-06-5 | |
Record name | NSC2381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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